molecular formula C8H8N2O2 B13604739 5-Amino-3-(3-methyl-2-furyl)isoxazole

5-Amino-3-(3-methyl-2-furyl)isoxazole

Cat. No.: B13604739
M. Wt: 164.16 g/mol
InChI Key: HFHZBUGRSOSHPM-UHFFFAOYSA-N
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Description

5-Amino-3-(3-methyl-2-furyl)isoxazole is a heterocyclic compound with the molecular formula C8H8N2O2 It is characterized by an isoxazole ring substituted with an amino group at the 5-position and a 3-methyl-2-furyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-methyl-2-furyl)isoxazole can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride (AuCl3) under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are designed to be scalable and efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-methyl-2-furyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group and the isoxazole ring can participate in substitution reactions to form a variety of substituted isoxazoles.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . Reaction conditions vary depending on the desired product, but typically involve moderate temperatures and the presence of catalysts such as copper(I) chloride or gold(III) chloride .

Major Products

Major products formed from these reactions include 3,5-disubstituted isoxazoles, trisubstituted pyrazoles, and various oxime derivatives .

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-methyl-2-furyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

5-Amino-3-(3-methyl-2-furyl)isoxazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(3-methylfuran-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H8N2O2/c1-5-2-3-11-8(5)6-4-7(9)12-10-6/h2-4H,9H2,1H3

InChI Key

HFHZBUGRSOSHPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C2=NOC(=C2)N

Origin of Product

United States

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